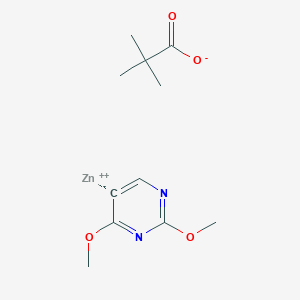
zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound with the molecular formula C11H16N2O4Zn and a molecular weight of 305.66 g/mol . This compound is a coordination complex where zinc is coordinated with 2,4-dimethoxy-5H-pyrimidin-5-ide and 2,2-dimethylpropanoate ligands. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of zinc salts with 2,4-dimethoxypyrimidine and 2,2-dimethylpropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc, potentially leading to the formation of zinc metal or other reduced species.
Substitution: The ligands in the coordination complex can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while reduction could produce zinc metal. Substitution reactions can result in new coordination complexes with different ligands .
Aplicaciones Científicas De Investigación
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to coordinate with different ligands and facilitate chemical transformations.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and metalloprotein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Mecanismo De Acción
The mechanism of action of zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its ability to coordinate with various molecular targets. The zinc ion can interact with enzymes and proteins, altering their activity and function. This coordination can affect molecular pathways involved in catalysis, signal transduction, and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Zinc acetate: Another zinc coordination complex used in various applications, but with different ligands.
Zinc chloride: A simple zinc salt with different chemical properties and uses.
Zinc oxide: An inorganic compound with distinct applications in materials science and medicine.
Uniqueness
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Its ability to form stable coordination complexes makes it valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C11H16N2O4Zn |
|---|---|
Peso molecular |
305.6 g/mol |
Nombre IUPAC |
zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H7N2O2.C5H10O2.Zn/c1-9-5-3-4-7-6(8-5)10-2;1-5(2,3)4(6)7;/h4H,1-2H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Clave InChI |
LPXHOWLLACNWAO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C(=O)[O-].COC1=NC(=NC=[C-]1)OC.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


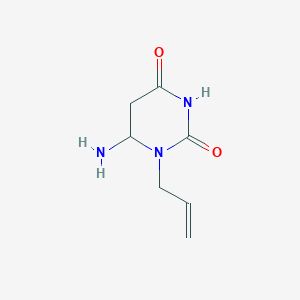
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
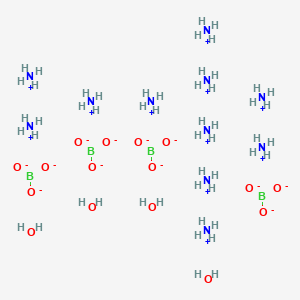
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
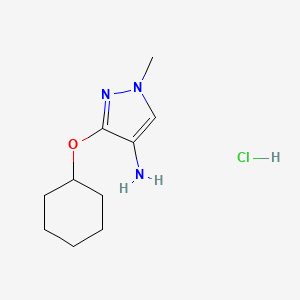
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
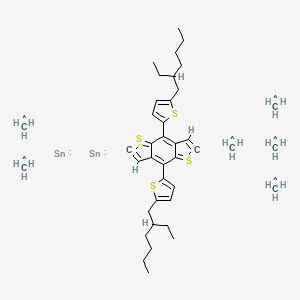
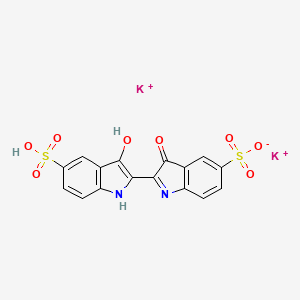

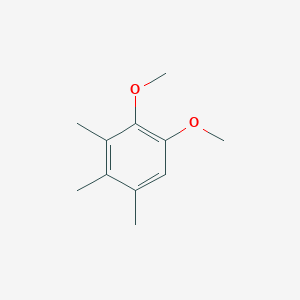
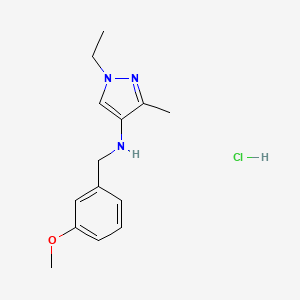
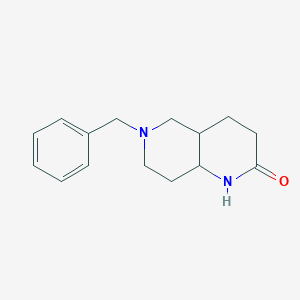
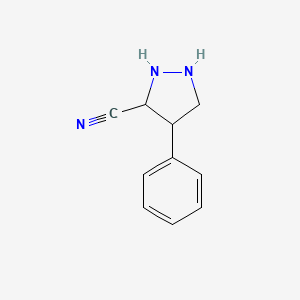
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
